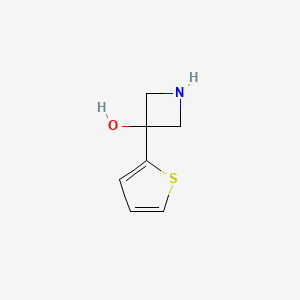

3-(Thiophen-2-yl)azetidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9NOS |

|---|---|

Molecular Weight |

155.22 g/mol |

IUPAC Name |

3-thiophen-2-ylazetidin-3-ol |

InChI |

InChI=1S/C7H9NOS/c9-7(4-8-5-7)6-2-1-3-10-6/h1-3,8-9H,4-5H2 |

InChI Key |

QGGKRYUKINQLLR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)(C2=CC=CS2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Thiophen 2 Yl Azetidin 3 Ol and Analogous Structures

Stereoselective Synthesis of the Azetidin-3-ol (B1332694) Core

Achieving stereochemical control is paramount when synthesizing biologically active molecules, as different stereoisomers can exhibit vastly different pharmacological profiles. For substituted azetidin-3-ols, this involves controlling the absolute configuration at the C3 stereocenter and, in cases with additional substituents, the relative stereochemistry between multiple stereocenters (diastereoselectivity). thieme.de

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. youtube.com This is typically achieved by using either catalytic amounts of a chiral molecule (a chiral catalyst) or stoichiometric amounts of a chiral auxiliary that is later removed.

Chiral Catalysts: The use of chiral metal complexes to catalyze reactions is a powerful strategy for generating enantioenriched products. youtube.com For instance, copper-catalyzed asymmetric boryl allylation of achiral azetine precursors provides a direct route to chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.org This method installs two versatile functional groups (a boryl and an allyl group) across the C=C bond of the azetine, creating two new stereogenic centers simultaneously. acs.org Another approach involves phase-transfer catalysis, where a chiral catalyst, such as a quinidine-based derivative, can facilitate the enantioselective aza-Michael reaction of an azetidine (B1206935) nitrogen with an α,β-unsaturated ketone, yielding chiral N-substituted azetidines with up to 95% enantiomeric excess (ee). nih.gov

| Method | Catalyst / Auxiliary | Substrate Type | Product Type | Enantioselectivity (ee) / Diastereomeric Ratio (dr) |

| Copper-Catalyzed Boryl Allylation | Cu / Chiral Bisphosphine | Azetine | 2,3-Disubstituted Azetidine | High ee |

| Phase-Transfer Catalysis | Quinidine-based Catalyst | 3,3-Dinitroazetidine | N-Substituted Azetidine | 90-95% ee |

| α-Lithiation with Chiral Auxiliary | N-Alkyl 2-Oxazolinyl Group | N-Alkyl 2-Oxazolinylazetidine | N-Alkyl-2,2-disubstituted Azetidine | > 95:5 er, > 85:15 dr |

When a molecule has two or more stereocenters, diastereomers can exist. Diastereoselective reactions favor the formation of one diastereomer over others. In azetidine synthesis, this control is crucial for defining the spatial relationship between substituents on the ring.

A notable example is the iodine-mediated cyclization of homoallyl amines, which proceeds via a 4-exo trig pathway to deliver cis-2,4-disubstituted iodo-azetidines with high diastereoselectivity. nih.gov The stereochemistry of the starting material directly influences the outcome, allowing for predictable synthesis of specific diastereomers. nih.gov Similarly, the intramolecular aminolysis of epoxides can be highly diastereoselective. The reaction of cis-3,4-epoxy amines, catalyzed by a Lewis acid like Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), can lead to the formation of trans-substituted azetidin-3-ols. frontiersin.orgacs.org Quantum chemical calculations have shown that while the trans-azetidine is the kinetic product, the corresponding five-membered pyrrolidine (B122466) would be the thermodynamically favored product, highlighting that the reaction is under kinetic control. acs.org The energy difference between the transition states leading to the cis and trans diastereomers provides the basis for the observed high diastereoselectivity. acs.org

| Method | Key Reagent / Catalyst | Substrate Type | Product | Key Finding |

| Iodine-Mediated Cyclization | Iodine | Homoallyl Amine | cis-2,4-Iodo-azetidine | Reaction proceeds with high diastereoselectivity via a 4-exo trig cyclization. nih.gov |

| Lewis Acid-Catalyzed Epoxide Aminolysis | La(OTf)₃ | cis-3,4-Epoxy Amine | trans-Azetidin-3-ol | Kinetically controlled reaction favors the strained four-membered ring over the more stable five-membered ring. acs.org |

Ring-Closing Strategies for Azetidine Nucleus Construction

The construction of the strained four-membered azetidine ring is the central challenge in synthesizing these heterocycles. magtech.com.cn Several core strategies have been developed, including intramolecular cyclizations, cycloaddition reactions, and ring contractions.

Intramolecular cyclization, where a ring is formed by a reaction within a single molecule, is the most common approach to azetidine synthesis. frontiersin.org This typically involves a nitrogen nucleophile attacking an electrophilic carbon center positioned to form a four-membered ring.

Nucleophilic Displacement: A classic strategy involves the intramolecular S_N2 reaction of a γ-amino alcohol derivative. frontiersin.org The alcohol is converted into a good leaving group (e.g., a mesylate or tosylate), which is then displaced by the internal amine nucleophile to close the ring. This method is widely used due to the ready availability of the γ-amino alcohol precursors. frontiersin.orgnih.gov More advanced methods include palladium-catalyzed intramolecular C(sp³)–H amination, where a C-H bond is activated and functionalized to form the key C-N bond of the azetidine ring. rsc.org

Aminolysis of Epoxides: The intramolecular aminolysis of 3,4-epoxy amines is a powerful method for constructing the azetidin-3-ol core. nih.gov The reaction involves the nucleophilic attack of the amine on one of the epoxide carbons. The regioselectivity of this ring-opening (attack at C3 vs. C4) is a critical challenge. The use of Lewis acid catalysts, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been shown to effectively promote the desired C3-selective attack (a 4-exo-tet cyclization) for cis-epoxides, leading to azetidin-3-ols in high yield. frontiersin.orgnih.gov This catalytic system is notable for its high regioselectivity and tolerance of various functional groups. nih.gov

| Cyclization Pathway | Catalyst / Conditions | Substrate | Product | Yield |

| Aminolysis of Epoxide | La(OTf)₃, DCE, reflux | cis-N-Benzyl-3,4-epoxy-amine | N-Benzyl-azetidin-3-ol | 81% frontiersin.orgnih.gov |

| Pd-Catalyzed C-H Amination | Pd(OAc)₂, AgOAc | γ-Alkylamine | Functionalized Azetidine | Good rsc.org |

| S_N2 Displacement | Base | γ-Amino Mesylate | Azetidine | General Method frontiersin.orgnih.gov |

Cycloaddition reactions involve the joining of two unsaturated molecules to form a cyclic adduct. mdpi.com For azetidine synthesis, [2+2] cycloadditions are particularly relevant.

The aza-Paterno-Büchi reaction is a photocycloaddition between an imine and an alkene to form an azetidine. chemrxiv.orgrsc.org This reaction is analogous to the Paternò-Büchi reaction for oxetane (B1205548) synthesis. Recent advances have enabled these reactions to proceed using visible light and a photocatalyst, such as an Iridium(III) complex. rsc.orgspringernature.com For example, the reaction between 2-isoxazoline-3-carboxylates (as oxime precursors) and various alkenes can be promoted by blue light, relying on the photocatalyst to activate the substrate via triplet energy transfer. rsc.org This method is valued for its operational simplicity and broad substrate scope, accommodating both activated and unactivated alkenes. rsc.orgspringernature.com The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is another classic method, primarily used for synthesizing β-lactams (azetidin-2-ones), which can then be reduced to azetidines. mdpi.com

| Reaction Name | Key Components | Catalyst / Conditions | Product | Key Feature |

| Aza-Paterno-Büchi | Imine (or precursor) + Alkene | Ir(III) photocatalyst, visible light | Functionalized Azetidine | Mild conditions, broad alkene scope. rsc.orgspringernature.com |

| Staudinger Synthesis | Ketene + Imine | Tertiary Amine | β-Lactam (Azetidin-2-one) | A highly general method for β-lactam rings. mdpi.com |

An alternative and less common strategy for synthesizing azetidines involves the ring contraction of larger, more easily accessible heterocyclic systems, such as pyrrolidines. magtech.com.cnrsc.org

A notable example is the one-pot nucleophilic addition–ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.orgorganic-chemistry.org In this process, a nucleophile (such as an alcohol or aniline) adds to the amide carbonyl of the N-activated pyrrolidinone. This triggers a ring-opening to form an intermediate α-bromocarbonyl derivative with a γ-amide anion. acs.org This intermediate then undergoes a rapid intramolecular S_N2 cyclization, displacing the bromide to form a new, smaller α-carbonylated N-sulfonylazetidine ring. acs.orgorganic-chemistry.org The reaction is typically promoted by a base like potassium carbonate and is versatile, allowing for the incorporation of various nucleophiles into the final azetidine structure. acs.org

| Starting Heterocycle | Key Reagents | Product | Mechanism | Yield |

| α-Bromo N-Sulfonylpyrrolidinone | K₂CO₃, Nucleophile (e.g., MeOH) | α-Carbonylated N-Sulfonylazetidine | Nucleophilic addition followed by intramolecular S_N2 displacement. acs.org | High acs.orgorganic-chemistry.org |

Strategies for Thiophene (B33073) Moiety Incorporation and Functionalization

The introduction of the thiophene ring onto the azetidine core is a critical step in the synthesis of the target compound. Several modern synthetic methods can be employed to create the key carbon-carbon bond between the C3 of the azetidine and the C2 of the thiophene.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile tools for forming carbon-carbon bonds between sp²-hybridized centers. youtube.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of 3-(thiophen-2-yl)azetidin-3-ol, this can be approached in two primary ways:

Coupling of a 3-haloazetidine derivative with a thiophene organoboron reagent: In this approach, a pre-formed azetidine ring, protected and functionalized with a leaving group (e.g., iodine or bromine) at the 3-position, is coupled with thiophene-2-boronic acid or its esters. researchgate.netnih.gov The hydroxyl group at the C3 position would typically be protected during this step.

Coupling of a 3-azetidinyl organoboron reagent with a 2-halothiophene: Alternatively, a 3-azetidinyl boronic ester can be synthesized and subsequently coupled with a 2-halothiophene, such as 2-bromothiophene (B119243) or 2-iodothiophene.

The success of these reactions relies heavily on the choice of catalyst, ligand, and reaction conditions. Modern phosphine (B1218219) ligands, such as SPhos, have proven effective in promoting the coupling of challenging substrates, including bromothiophenes, with high efficiency and at low catalyst loadings. semanticscholar.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partners | Catalyst/Ligand System | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| 3-Iodoazetidine + Aryl Boronic Acid | Pd(OAc)₂ / [1,1'-Biphenyl]-2-yldicyclohexylphosphine | K₃PO₄ | Toluene/H₂O | Good | nih.gov |

| Bromothiophene + Cyclopropylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 69-93% | semanticscholar.org |

Direct C-H activation represents a more atom- and step-economical approach, avoiding the pre-functionalization required for traditional cross-coupling reactions. rsc.org This strategy involves the direct coupling of a C-H bond on one partner with a functional group on the other. For thiophene, the C-H bonds at the 2- and 5-positions are particularly susceptible to activation.

Methodologies for the direct arylation of thiophenes with aryl halides have been developed using palladium catalysts, often without the need for specialized ligands. core.ac.ukrsc.org In the context of synthesizing this compound, this could involve the direct coupling of a 3-haloazetidine derivative with thiophene. A key challenge is controlling the regioselectivity, as mono- and di-arylated products can form. core.ac.uk

Alternatively, intramolecular C(sp³)–H amination strategies catalyzed by palladium have been used to form azetidine rings from suitable precursors. rsc.org A synthetic plan could involve a thiophene-containing substrate that undergoes a directed C-H activation/amination sequence to construct the azetidine ring.

An alternative to coupling a pre-formed thiophene ring is to construct the thiophene heterocycle itself as part of the synthetic sequence. Metal-catalyzed cyclization of functionalized alkynes is a robust method for synthesizing substituted thiophenes. nih.govnih.gov This approach typically involves an alkyne substrate containing a sulfur atom positioned to act as an internal nucleophile.

The synthesis could start with an azetidine-containing alkyne. This precursor would then undergo a metal-catalyzed heterocyclization to form the thiophene ring. nih.gov Various metals, including palladium and copper, can catalyze these transformations. For instance, a (Z)-1-en-3-ynyl sulfide (B99878) attached to an azetidine scaffold could undergo a 5-endo-dig cyclization to yield the desired thiophene-azetidine structure. nih.gov This method offers the advantage of building complexity and controlling substituent patterns on the thiophene ring from acyclic precursors.

Table 2: Metal-Catalyzed Thiophene Synthesis from Alkynes

| Catalyst | Substrate Type | Reaction Type | Description | Reference |

|---|---|---|---|---|

| Palladium Iodide/Potassium Iodide | Dipropargyl sulfide | Carbonylative Carbocyclization | Forms a thiophene ring with exocyclic double bonds that can be further functionalized. | nih.gov |

| Copper(II) Halide | (Z)-1-en-3-ynyl sulfane | 5-endo-dig S-cyclization | Promotes cyclization to form 3-halothiophenes. | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Routes for the Compound

Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact. Key strategies include improving atom economy, using less hazardous reagents, and optimizing energy efficiency.

Direct C-H activation (Section 2.3.2) is an inherently greener approach than traditional cross-coupling, as it reduces the number of synthetic steps required for pre-functionalization and minimizes the generation of stoichiometric byproducts (e.g., from organometallic reagents). rsc.org

The use of flow chemistry offers another avenue for sustainable synthesis. Continuous-flow reactors provide superior control over reaction parameters, enhance safety, and can improve efficiency and scalability. core.ac.uk A direct arylation of thiophene, for example, has been successfully implemented in a flow system using a packed-bed reactor, allowing for high yields with reduced reaction times. core.ac.uk Similarly, palladium-catalyzed C-H activation to form aziridines (a related strained heterocycle) has been demonstrated in a flow process, highlighting the potential for applying this technology to azetidine synthesis. nih.gov

Further green considerations include:

Catalyst Efficiency: Using catalysts with very low loading (e.g., 0.1–0.001 mol%) significantly reduces metal waste. rsc.org

Solvent Choice: Employing greener solvents or biphasic systems (e.g., toluene/water) can simplify purification and reduce the use of volatile organic compounds. nih.gov

Energy Input: Utilizing microwave irradiation or flow chemistry can often reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.org

Total Synthesis and Fragment-Based Assembly of Complex Derivatives

The total synthesis of complex molecules containing the this compound core can be approached strategically using fragment-based assembly. This concept, central to modern drug discovery, involves synthesizing or identifying molecular fragments that bind to a biological target and then linking them together to create a more potent lead compound. nih.gov

In this context, the thiophene moiety and the azetidine moiety can be viewed as distinct fragments. A synthetic campaign might involve creating libraries of functionalized thiophenes and functionalized azetidines, which are then combined using the robust coupling methodologies described previously (e.g., Suzuki-Miyaura coupling). This modular approach allows for the rapid generation of a diverse set of analogues for structure-activity relationship (SAR) studies. For instance, a library of substituted thiophene boronic acids could be coupled with a single, complex azetidine precursor to explore the impact of thiophene substitution on biological activity. acs.orgnih.gov

The synthesis of the azetidine fragment itself can be challenging due to ring strain. Common methods include the intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines, or the ring contraction of larger heterocycles like pyrrolidinones. rsc.orgresearchgate.net The synthesis of the tertiary alcohol on the azetidine ring can be achieved by the addition of an organometallic reagent to a precursor like azetidin-3-one. The strategic combination of these fragment syntheses provides a powerful platform for accessing complex and medicinally relevant derivatives.

Comprehensive Structural and Conformational Analysis of 3 Thiophen 2 Yl Azetidin 3 Ol

Advanced Spectroscopic Elucidation of Molecular Architecture

Spectroscopic techniques are fundamental in determining the connectivity and spatial arrangement of atoms within a molecule. For 3-(Thiophen-2-yl)azetidin-3-ol, a combination of multidimensional Nuclear Magnetic Resonance (NMR), chiroptical spectroscopy, and vibrational spectroscopy would be essential.

Multidimensional NMR spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure and conformation of organic molecules in solution.

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This experiment would be crucial for establishing the carbon skeleton of the molecule. It reveals long-range (typically 2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the protons of the thiophene (B33073) ring and the quaternary carbon of the azetidine (B1206935) ring (C3), confirming the connectivity between the two ring systems.

¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC): Given the presence of a nitrogen atom in the azetidine ring, ¹H-¹⁵N HMBC would provide vital information about the electronic environment of the nitrogen and its connectivity to the rest of the molecule. Correlations between the azetidine ring protons and the nitrogen atom would definitively confirm the azetidine ring structure.

¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the stereochemistry and preferred conformation of the molecule in solution. This technique detects protons that are close in space, irrespective of their bonding connectivity. For this compound, NOESY could reveal through-space interactions between the protons of the thiophene ring and the protons on the azetidine ring, providing insights into the relative orientation of the two rings.

A hypothetical table of expected NMR data is presented below.

| Atom | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) | Key HMBC Correlations (¹H → ¹³C) (Predicted) | Key NOESY Correlations (¹H ↔ ¹H) (Predicted) |

| Azetidine CH₂ (C2/C4) | 3.5 - 4.5 | 50 - 60 | Protons on C2/C4 to C3 | Protons on C2 to protons on C4 |

| Azetidine C3-OH | 5.0 - 6.0 | 70 - 80 | OH proton to C3 | OH proton to azetidine protons |

| Thiophene H3' | 7.0 - 7.2 | 125 - 127 | H3' to C2', C4', C5' | H3' to azetidine protons |

| Thiophene H4' | 7.2 - 7.4 | 127 - 129 | H4' to C2', C3', C5' | H4' to H3', H5' |

| Thiophene H5' | 7.5 - 7.7 | 123 - 125 | H5' to C2', C3', C4' | H5' to H4' |

Assuming the synthesis of this compound results in a chiral molecule, determining its absolute configuration is critical. Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful methods for this purpose, especially when single crystals for X-ray crystallography are not available. uni.lu These techniques measure the differential absorption of left and right circularly polarized light. uni.lu By comparing the experimentally obtained spectra with those predicted from quantum chemical calculations for the possible enantiomers, the absolute configuration can be unambiguously assigned. uni.lu

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly sensitive to hydrogen bonding. In this compound, the hydroxyl group and the nitrogen atom of the azetidine ring can participate in hydrogen bonding, either intramolecularly or intermolecularly. A broad absorption band in the IR spectrum in the region of 3200-3600 cm⁻¹ would be indicative of O-H stretching, with its exact position and shape providing clues about the strength and nature of the hydrogen bonding interactions. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Predicted) | Intensity | Notes |

| O-H Stretch | 3200 - 3600 | Broad, Strong | Position and width are sensitive to hydrogen bonding. |

| N-H Stretch | 3300 - 3500 | Medium | May be absent if the nitrogen is tertiary. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of the thiophene ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Characteristic of the azetidine ring. |

| C=C Stretch (Thiophene) | 1400 - 1600 | Medium-Strong | Characteristic of the thiophene ring. |

| C-N Stretch | 1000 - 1250 | Medium | Characteristic of the azetidine ring. |

| C-O Stretch | 1050 - 1150 | Strong | Characteristic of the tertiary alcohol. |

X-ray Crystallography Studies of the Compound and its Co-crystals

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography.

An X-ray crystal structure of this compound would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. This would include the pucker of the azetidine ring and the relative orientation of the thiophene ring. The crystal structure would also show how the individual molecules pack together in the crystal lattice, which is influenced by intermolecular forces.

Conformational Dynamics and Energy Landscape Profiling

The conformational space of this compound is defined by several key degrees of freedom. The interplay between these motions dictates the molecule's preferred shapes and the energy barriers that separate them.

The four-membered azetidine ring is inherently strained and, as a result, is not planar. rsc.orgrsc.org It adopts a puckered conformation to alleviate some of this strain. This puckering is a dynamic process, and the ring can invert between different puckered states. The degree of puckering is typically described by a dihedral angle. For the parent azetidine molecule, a dihedral angle of approximately 37° has been determined through gas-phase electron diffraction studies. rsc.orgrsc.org

The substituents on the azetidine ring in this compound, namely the hydroxyl group and the thiophene ring at the C3 position, significantly influence the ring's conformation. The presence of these substituents can create a preference for a specific puckered conformation to minimize steric hindrance and optimize electronic interactions. researchgate.net Computational studies on substituted azetidines have shown that the energy barrier to ring inversion can be influenced by the nature and position of the substituents. For instance, in L-azetidine-2-carboxylic acid, the four-membered ring can adopt either puckered structure depending on the backbone conformation. nih.gov

The flexibility of the azetidine ring is a crucial aspect of its chemistry, allowing it to adapt its shape to interact with other molecules. This conformational adaptability is a key feature of many biologically active compounds containing an azetidine ring. researchgate.net

| Compound | Puckering Dihedral Angle (°) | Barrier to Inversion (kcal/mol) | Method |

|---|---|---|---|

| Azetidine | 37 | 1.26 | Gas-phase electron diffraction / Far-IR spectroscopy rsc.org |

| Cyclobutane | 35 | 1.44 | Electron Diffraction / Raman Spectroscopy |

| Oxetane (B1205548) | ~4 | 0.044 | Microwave Spectroscopy rsc.org |

The rotation of the thiophene ring around the single bond connecting it to the azetidine ring is another critical conformational feature. This rotation is not free and is governed by an energy barrier. The height of this barrier is determined by steric and electronic interactions between the thiophene ring and the azetidine ring.

In similar bi-heterocyclic systems, the rotational barriers can be significant enough to favor specific planar or non-planar conformations. cyberleninka.ru For example, computational studies on thiophenyl-substituted aza-BODIPY have shown that the rotation angle of the thiophenyl group is around 17°. cyberleninka.ru The preferred conformation will seek to minimize steric clashes between the hydrogen atoms on the thiophene ring and the substituents on the azetidine ring.

| Molecule | Rotational Barrier (kcal/mol) | Method |

|---|---|---|

| 2-Phenylthiophene | ~2.5 - 5.0 | Computational (Ab initio/DFT) |

| 2,2'-Bithiophene | ~1.5 (anti-gauche), ~5.0 (syn-gauche) | Computational (DFT) |

The presence of a hydroxyl group (a hydrogen bond donor) and a nitrogen atom within the azetidine ring (a hydrogen bond acceptor) in this compound creates the potential for the formation of an intramolecular hydrogen bond. Such a bond would involve the hydrogen of the hydroxyl group interacting with the lone pair of electrons on the nitrogen atom, forming a five-membered ring structure.

The formation of intramolecular hydrogen bonds can have a profound effect on the conformation of a molecule, often locking it into a more rigid structure. rsc.org The strength of this hydrogen bond would depend on the distance and angle between the donor and acceptor groups, which are in turn dictated by the puckering of the azetidine ring and the rotational position of the C-O bond. DFT calculations on molecules with intramolecular hydrogen bonds have shown that these interactions can significantly affect the molecule's properties. rsc.org

Furthermore, the sulfur atom of the thiophene ring, with its lone pairs of electrons, could also potentially act as a weak hydrogen bond acceptor. However, the nitrogen of the azetidine ring is generally a stronger hydrogen bond acceptor than a thioether-like sulfur. The presence of an intramolecular hydrogen bond can be characterized experimentally using techniques such as infrared (IR) spectroscopy, by observing the shift in the O-H stretching frequency, and nuclear magnetic resonance (NMR) spectroscopy. Theoretical calculations are also a powerful tool for predicting the existence and strength of such bonds. researchgate.net

| Donor | Acceptor | Resulting Ring Size | Expected Strength |

|---|---|---|---|

| -OH | Azetidine N | 5-membered | Moderate to Strong |

| -OH | Thiophene S | 5-membered | Weak |

Reactivity and Derivatization Pathways of 3 Thiophen 2 Yl Azetidin 3 Ol

Reactions Involving the Azetidine (B1206935) Nitrogen Atom

The secondary amine within the azetidine ring is a key site for synthetic modification. Its nucleophilic character allows for a variety of substitution reactions, enabling the introduction of diverse functionalities.

Acylation, Alkylation, and N-Substitution Reactions

The nitrogen atom of the azetidine ring readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding N-acylazetidines. For instance, reaction with acetic anhydride (B1165640) can yield N-acetyl-3-(thiophen-2-yl)azetidin-3-ol. This transformation is often catalyzed by a base to neutralize the acid byproduct. A patent describes a related process where N-tert-butyl-3-hydroxyazetidine is acetylated using acetic anhydride with a zinc chloride catalyst. google.com

Alkylation of the azetidine nitrogen introduces alkyl, aryl, or other substituent groups. This can be achieved using various alkylating agents like alkyl halides or through reductive amination. These N-substitution reactions are fundamental in modifying the molecule's properties. The synthesis of N-substituted 3-hydroxyazetidines is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov

Table 1: Examples of N-Substitution Reactions on Azetidine Scaffolds

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| Acylation | Acetic Anhydride, ZnCl₂, 120-140°C | N-Acetyl-3-hydroxyazetidine derivative | google.com |

| Alkylation | Alkyl dihalides, Base, Microwave irradiation | N-Alkylazetidine | N/A |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | N-Alkyl or N-Benzylazetidine | N/A |

| Arylation | Aryl halide, Palladium catalyst (Buchwald-Hartwig) | N-Arylazetidine | N/A |

Synthesis of N-Substituted Azetidine Derivatives

The synthesis of N-substituted derivatives is crucial for developing new compounds with specific biological activities. A common precursor, 1-benzyl-3-hydroxyazetidine, is often used, where the benzyl (B1604629) group can be removed via hydrogenation to yield the free secondary amine, which is then available for further derivatization. google.comchemicalbook.com This debenzylation is typically carried out using a palladium catalyst. google.comgoogle.com The resulting 3-hydroxyazetidine can then be reacted with a variety of electrophiles to install different N-substituents, leading to libraries of compounds for screening. google.com For example, N-substituted azetidines can be prepared via hydroxylation using biocatalysts like Sphingomonas sp., demonstrating a green chemistry approach to these valuable building blocks. nih.gov

Transformations at the Hydroxyl Group

The tertiary hydroxyl group at the C-3 position is another key site for derivatization, allowing for the introduction of various functional groups through etherification, esterification, and other transformations. cymitquimica.com

Etherification and Esterification Reactions

Standard synthetic protocols can be applied to convert the hydroxyl group into ethers and esters. Etherification can be accomplished under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with an alkyl halide.

Esterification is readily achieved by reacting the alcohol with an acid chloride or carboxylic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to act as a catalyst and acid scavenger. A patent describes the simultaneous acylation of both the nitrogen and the hydroxyl group of N-tert-butyl-3-hydroxyazetidine using acetic anhydride to form N-acetyl-3-acetoxyazetidine. google.com This indicates that under certain conditions, both functional groups can react.

Oxidation and Reduction Chemistry

Oxidation of the tertiary alcohol in 3-(Thiophen-2-yl)azetidin-3-ol to the corresponding ketone, an azetidin-3-one, is a synthetically useful transformation. Azetidin-3-ones are versatile intermediates for further functionalization. nih.gov However, oxidation of tertiary alcohols can be challenging and may require specific reagents to avoid side reactions.

Given the presence of the thiophene (B33073) ring, which is sensitive to oxidation, chemoselective oxidation of the hydroxyl group would require carefully chosen conditions. Conversely, while the hydroxyl group itself is not reducible, its conversion to a suitable leaving group (e.g., a tosylate) can facilitate substitution or elimination reactions. For instance, the conversion of N-Cbz-azetidinols to 3-aryl-3-sulfanyl azetidines proceeds through the formation of an azetidine carbocation after activation of the hydroxyl group, highlighting its potential as a leaving group.

Reactivity of the Thiophene Ring

The thiophene ring behaves as an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution (SEAr) reactions. pearson.com These reactions generally occur with greater facility than on benzene (B151609).

Due to the directing effect of the sulfur atom, electrophilic substitution on a 2-substituted thiophene, such as this compound, is strongly favored at the C-5 position (the other position alpha to the sulfur). pearson.com Substitution at the C-3 or C-4 positions (beta positions) is generally much less favored. The positive charge on the intermediate Wheland complex is better stabilized when the electrophile adds to an alpha-position. brainly.in

Common electrophilic substitution reactions for thiophene include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. brainly.in These reactions can typically be carried out under milder conditions than those required for benzene. For example, halogenation of substituted thiophenes can be achieved with reagents like N-chlorosuccinimide. researchgate.netrsc.org

It is also possible for the sulfur atom in the thiophene ring to undergo oxidation, which could lead to the corresponding sulfoxide (B87167) or sulfone, although this typically requires stronger oxidizing agents. Furthermore, under specific conditions, thiophene rings can undergo ring-opening reactions.

Table 2: Potential Electrophilic Substitution Reactions on the Thiophene Ring

| Reaction Type | Typical Reagents | Expected Major Product Position | Reference |

| Halogenation | NBS, NCS, Br₂, I₂ | 5-position | researchgate.netrsc.org |

| Nitration | HNO₃ / Acetic Anhydride | 5-position | brainly.in |

| Sulfonation | H₂SO₄ or SO₃-Pyridine complex | 5-position | brainly.in |

| Friedel-Crafts Acylation | Acyl chloride / Lewis Acid (e.g., AlCl₃, SnCl₄) | 5-position | brainly.in |

Electrophilic Aromatic Substitution (EAS) Mechanistic Studies

The thiophene ring in this compound is the primary site for electrophilic aromatic substitution (EAS). Thiophene is known to be significantly more reactive than benzene in EAS reactions, with a strong preference for substitution at the C5 position (alpha to the sulfur and adjacent to the point of substitution) due to the superior stabilization of the cationic intermediate (sigma complex). pearson.com

The 3-hydroxyazetidin-3-yl group attached at the C2 position of the thiophene ring influences the regioselectivity and rate of EAS reactions. The azetidine ring, particularly when the nitrogen is unsubstituted or alkyl-substituted, can act as a weak activating group. The tertiary alcohol function adds further complexity. Mechanistic studies on related aromatic systems suggest that the key step is the attack of an electrophile (E⁺) on the thiophene ring to form a resonance-stabilized cationic intermediate. libretexts.org For this compound, attack at the C5 position is overwhelmingly favored.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Electrophile | Major Product | Minor Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | 3-(5-Nitrothiophen-2-yl)azetidin-3-ol | 3-(4-Nitrothiophen-2-yl)azetidin-3-ol |

| Halogenation | Br⁺, Cl⁺ | 3-(5-Halothiophen-2-yl)azetidin-3-ol | 3-(4-Halothiophen-2-yl)azetidin-3-ol |

| Friedel-Crafts Acylation | RCO⁺ | 3-(5-Acylthiophen-2-yl)azetidin-3-ol | 3-(4-Acylthiophen-2-yl)azetidin-3-ol |

This table presents predicted outcomes based on established principles of thiophene reactivity.

Regioselective Functionalization via Directed Lithiation and Electrophilic Quenching

Directed ortho-metalation (DoM) provides a powerful strategy for the regioselective functionalization of aromatic and heterocyclic systems. researchgate.netbaranlab.org In the case of this compound, lithiation can occur at two principal sites: the C5 position of the thiophene ring, which is acidic due to its position adjacent to the sulfur atom, or potentially at the C2 position of the azetidine ring. uwindsor.ca

For π-electron rich heterocycles like thiophene, direct deprotonation at the most acidic C-H bond (C5) by a strong base like n-butyllithium (n-BuLi) is typically the dominant pathway. uwindsor.ca However, the azetidin-3-ol (B1332694) moiety contains heteroatoms (N and O) that can act as directing metalating groups (DMGs), potentially guiding the organolithium reagent to a nearby position. nih.gov The outcome is often dependent on the N-substituent of the azetidine. If the nitrogen is protected with a group like Boc (tert-butoxycarbonyl), lithiation at the C2 position of the azetidine ring becomes more likely. nih.gov

Upon formation of the lithiated intermediate, quenching with a variety of electrophiles allows for the introduction of diverse functional groups with high regiocontrol.

Table 2: Potential Pathways for Directed Lithiation and Electrophilic Quenching

| Lithiation Site | Directing Group | Proposed Intermediate | Example Electrophile (E⁺) | Resulting Product |

|---|---|---|---|---|

| Thiophene C5 | Sulfur heteroatom (intrinsic acidity) | 3-(5-Lithiothiophen-2-yl)azetidin-3-ol | (CH₃)₃SiCl | 3-(5-(Trimethylsilyl)thiophen-2-yl)azetidin-3-ol |

This table outlines plausible reaction pathways based on studies of related azetidine and thiophene systems. nih.govnih.gov

Ring-Opening and Ring-Expansion Reactions of the Azetidine Core

The significant ring strain inherent in the four-membered azetidine ring makes it a reactive synthon that can undergo various ring-opening and ring-expansion reactions. rsc.orgresearchwithrutgers.com These transformations are often triggered by acid, base, or photocatalysis and provide access to a diverse array of acyclic and larger heterocyclic structures. acs.orgresearchgate.net

Mechanistic Investigations of Strain-Release Processes

The release of ring strain is the primary thermodynamic driving force for the cleavage of the azetidine core. researchgate.net Mechanistic studies on related azetidinols show that these reactions can proceed through several pathways. acs.orgbeilstein-journals.org Acid-mediated processes typically involve protonation of the azetidine nitrogen or the hydroxyl group, followed by nucleophilic attack. acs.org This attack can be intermolecular, with an external nucleophile, or intramolecular, leading to rearrangements. The regioselectivity of the ring opening is influenced by the electronic effects of the substituents on the azetidine ring. magtech.com.cn The electron-rich thiophene group at C3 can stabilize a developing positive charge at this position, potentially facilitating cleavage of the C2-C3 or C3-C4 bonds.

Photocatalytic methods using visible light have also emerged as a mild way to initiate radical strain-release (RSR) processes in strained rings, leading to functionalized azetidines or their ring-opened products. researchgate.netchemrxiv.org

Controlled Rearrangements to Larger Heterocycles

The strain within the azetidine ring can be harnessed to drive controlled rearrangements, yielding larger, more complex heterocyclic systems. For example, studies on 3-vinylazetidin-3-ols have shown they can undergo a palladium-catalyzed arylative ring-expansion to produce highly substituted dihydrofurans. researchgate.net A similar strategy applied to this compound could potentially lead to thienyl-substituted five-membered oxygen heterocycles.

Another class of rearrangements involves the intramolecular ring-opening of N-substituted azetidines, which can lead to the formation of larger rings like piperidines or other heterocycles, depending on the nature of the N-substituent and the reaction conditions. acs.orgmagtech.com.cn

Regioselective Functionalization and Late-Stage Diversification Strategies

The dual functionality of this compound makes it an excellent scaffold for late-stage diversification, a strategy used in medicinal chemistry to generate libraries of analogues from a common intermediate. researchgate.netnih.gov Regioselective functionalization can be directed towards either the thiophene ring or the azetidine moiety.

As discussed, electrophilic aromatic substitution and directed lithiation provide precise control over the modification of the thiophene ring. pearson.comresearchgate.net Concurrently, the azetidine ring offers multiple handles for diversification. The secondary amine can be N-alkylated or N-acylated, and the tertiary hydroxyl group can be derivatized or used to direct further reactions. nih.gov

Strain-release reactions represent another powerful tool for late-stage diversification. By carefully selecting reaction conditions, the azetidine ring can be opened to reveal new functional groups, which can then be further manipulated. This approach allows for significant structural modifications late in a synthetic sequence, providing rapid access to a wide range of structurally diverse molecules. researchgate.net

Therefore, it is not possible to provide an article that adheres to the user's strict outline and content requirements, as the foundational research findings for the following topics are not accessible:

Quantum Chemical Calculations of Electronic Structure:

Frontier Molecular Orbital (FMO) Analysis

Electrostatic Potential Surface and Charge Distribution Analysis

Prediction of Spectroscopic Properties via Computational Methods

Molecular Dynamics Simulations:

Conformational Ensemble and Molecular Flexibility Analysis

Solvent Effects and Solvation Dynamics Studies

Without source data from peer-reviewed computational studies, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and factual reporting. Further research in the field of computational chemistry may address this specific compound in the future.

Computational and Theoretical Studies of 3 Thiophen 2 Yl Azetidin 3 Ol

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers a powerful lens through which to view the intricate dance of atoms during a chemical reaction. For strained ring systems like azetidines, understanding the reaction mechanism is crucial for controlling product formation and yield. rsc.org By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways, intermediates, and transition states, thereby elucidating the factors that govern the reaction's outcome.

A key aspect of mechanistic studies is the characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state, known as the energy barrier or activation energy, determines the reaction rate. Density Functional Theory (DFT) is a commonly employed method for these calculations, providing a good balance between accuracy and computational cost. researchgate.netcapes.gov.br

For instance, in the synthesis of azetidines via intramolecular aminolysis of epoxy amines, computational models have been used to compare the energy barriers for the formation of the four-membered azetidine (B1206935) ring versus the competing five-membered pyrrolidine (B122466) ring. nih.govfrontiersin.org Calculations have shown that the transition state energy for azetidine formation can be significantly lower under specific catalytic conditions, explaining the observed regioselectivity. nih.govfrontiersin.org These studies often involve optimizing the geometries of reactants, products, and transition states and then calculating their relative energies.

Table 1: Representative Calculated Energy Barriers in Azetidine-Related Reactions This table presents generalized data from computational studies on related heterocyclic systems to illustrate the principles of energy barrier calculations.

| Reaction Type | Computational Method | System | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Intramolecular Aminolysis | DFT: B3LYP/6-31G* | Lanthanum-catalyzed epoxy amine cyclization | ~15-20 (for azetidine formation) | nih.govfrontiersin.org |

| Palladium-Catalyzed Heteroannulation | DFT: ωB97X-D/def2-TZVPP | Diene + Amine | 22.8 (favored pathway) | researchgate.net |

| [2+2] Photocycloaddition | DFT/CASSCF | Alkene + Oxime | Varies with substrate frontier orbital energies | thescience.dev |

Many chemical reactions can potentially yield multiple products (isomers). The preference for the formation of one particular isomer over others is known as regioselectivity or stereoselectivity. Computational chemistry is exceptionally adept at explaining and predicting these selectivities by comparing the energy barriers of the different reaction pathways. researchgate.net The product that is formed through the lowest energy transition state is typically the major product observed experimentally. nih.govfrontiersin.org

In the context of unsymmetrical azetidines, ring-opening reactions are highly dependent on the electronic and steric nature of the substituents. magtech.com.cn Computational models can rationalize why a nucleophile might preferentially attack one carbon atom of the azetidine ring over another. magtech.com.cn For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, calculations demonstrated that the transition state leading to the azetidine product was energetically favored over the one leading to the pyrrolidine product, a result consistent with experimental findings. nih.govfrontiersin.org This preference was attributed to the specific coordination of the lanthanum catalyst. nih.gov Similarly, computational models have been developed to predict which pairs of alkenes and oximes will successfully react in photocatalyzed [2+2] cycloadditions to form azetidines, saving significant time and resources compared to a trial-and-error approach. thescience.dev

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Related Azetidines

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules. nih.gov

The general methodology for a QSAR study involves several key steps:

Data Set Collection : A series of related compounds (e.g., azetidine derivatives) with experimentally measured biological activity is compiled. nih.govresearchgate.net

Descriptor Calculation : For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These can represent various physicochemical properties, such as electronic (e.g., LUMO energy), topological (e.g., connectivity indices), and steric (e.g., molar refractivity) features. nih.govresearchgate.net

Model Generation : Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical equation that correlates the descriptors with biological activity. nih.govimist.ma

Model Validation : The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model-building process). nih.govresearchgate.net

For example, a QSAR study on azetidine-2-carbonitrile (B3153824) derivatives as antimalarial agents successfully developed a robust model (R² = 0.9465) using descriptors calculated with Density Functional Theory (DFT). nih.govnih.gov The model identified polarizability as a key factor influencing activity and was used to design new derivatives with potentially enhanced potency. nih.govnih.gov

Table 2: Summary of QSAR Models for Azetidine-Related Scaffolds This table summarizes findings from QSAR studies on various heterocyclic compounds containing the azetidine or related motifs to illustrate the methodologies.

| Compound Class | Target Activity | Statistical Method | Key Descriptors | Model Performance (R²) | Reference |

|---|---|---|---|---|---|

| Azetidine-2-carbonitriles | Antimalarial (P. falciparum) | Genetic Function Algorithm (GFA) | SpMax2_Bhp (Polarizability-weighted) | 0.9465 | nih.govnih.gov |

| 1,3,4-Thiadiazole-azetidin-2-ones | Antimicrobial | Multiple Linear Regression (MLR) | Thermodynamic and Steric | 0.8526 | researchgate.net |

| Thiazole Derivatives | PIN1 Inhibition | MLR & Artificial Neural Network (ANN) | MR, LogP, ELUMO | 0.76 (MLR), 0.98 (ANN) | imist.ma |

In Silico Ligand-Target Interaction Modeling for Scaffold Exploration (Computational Aspects of Binding)

Molecular docking is a primary in silico tool used to predict how a small molecule (ligand), such as 3-(thiophen-2-yl)azetidin-3-ol, might bind to the active site of a biological target, typically a protein or enzyme. researchgate.netrjptonline.org This technique is crucial for understanding the structural basis of a compound's activity and for guiding the design of more potent and selective inhibitors. nih.govnih.gov

The process involves placing the ligand into the binding site of the receptor in various conformations and orientations and then using a scoring function to estimate the binding affinity for each pose. researchgate.net The resulting scores, often expressed as binding energy (e.g., in kcal/mol), help to rank different compounds and predict their most likely binding mode. nih.gov

For a molecule like this compound, docking studies would explore key interactions:

Hydrogen Bonding : The hydroxyl (-OH) group on the azetidine ring and the nitrogen atom can act as hydrogen bond donors or acceptors, forming crucial interactions with amino acid residues in the protein's active site. rjptonline.org

Hydrophobic Interactions : The thiophene (B33073) ring and the carbon framework of the azetidine can engage in hydrophobic interactions with nonpolar residues.

Pi-Stacking : The aromatic thiophene ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan through pi-pi stacking or pi-cation interactions.

Studies on related scaffolds have demonstrated the power of this approach. For example, docking of thiophene derivatives into the active site of various protein targets has helped to rationalize their anticancer activity by identifying key binding interactions. nih.govnih.gov Molecular dynamics (MD) simulations can further refine these docking poses, providing insights into the stability of the ligand-protein complex over time. nih.gov

Table 3: Representative Molecular Docking Results for Thiophene/Azetidine-Related Scaffolds This table presents data from various docking studies to illustrate the types of interactions and binding energies calculated for scaffolds containing thiophene or azetidine moieties.

| Ligand Scaffold | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Activity | Reference |

|---|---|---|---|---|---|

| Thiazole-Thiophene | Breast Cancer Protein (2W3L) | -6.3 | (Not specified) | Anticancer | nih.gov |

| Azetidin-2-one Derivative | Enoyl-ACP Reductase (5NI9) | (Not specified) | (Hydrogen bonding observed) | Antitubercular | rjptonline.org |

| Thiohydantoin Derivative | LasR-OC12 HSL Complex (3IX3) | -9.6 | (Not specified) | Antimicrobial | researchgate.net |

Applications of 3 Thiophen 2 Yl Azetidin 3 Ol As a Chemical Scaffold and Building Block

Role in Organic Synthesis as a Versatile Precursor

As a precursor, 3-(thiophen-2-yl)azetidin-3-ol offers multiple reaction sites—the secondary amine, the tertiary alcohol, and the thiophene (B33073) ring—allowing for sequential and controlled chemical modifications. This versatility makes it an ideal starting point for constructing more elaborate molecular frameworks.

The this compound scaffold is a powerful building block for the synthesis of complex molecular architectures, including fused, bridged, and spirocyclic systems. researchgate.net The azetidin-3-ol (B1332694) core can be derivatized to create diverse and intricate structures relevant to medicinal chemistry. For example, the azetidine (B1206935) nitrogen can be functionalized, and the tertiary alcohol can act as a leaving group in substitution reactions to introduce new functionalities.

A prime example of its application is in the construction of hybrid systems, where the core scaffold is integrated into a larger, more complex molecule. One such documented compound is 1-[(3S)-5-phenyl-3-(thiophen-2-yl)-3H-1,4-benzodiazepin-2-yl]azetidin-3-ol , a complex aromatic heteropolycyclic compound. nih.govrsc.org In this molecule, the this compound unit is appended to a 1,4-benzodiazepine (B1214927) core, demonstrating its utility in creating novel, multi-scaffold architectures with potential applications in drug discovery. nih.gov

The synthesis of such complex molecules often leverages the N-protected form of the azetidinol (B8437883), such as an N-Cbz derivative, which can facilitate reactions like Friedel-Crafts alkylations to form 3,3-diarylazetidines. acs.org These products can then be further derivatized, showcasing the modularity of the azetidine scaffold in building drug-like compounds. acs.org The ability to generate chiral 2,3-disubstituted azetidines further expands the range of accessible complex molecules. researchgate.net

| Base Scaffold | Derived Complex Structure | Key Synthetic Transformation | Reference |

|---|---|---|---|

| This compound | 1-[(3S)-5-phenyl-3-(thiophen-2-yl)-3H-1,4-benzodiazepin-2-yl]azetidin-3-ol | Attachment to a benzodiazepine (B76468) core | nih.gov |

| N-Cbz azetidinol | 3,3-Diarylazetidines | Calcium(II)-catalyzed Friedel-Crafts alkylation | acs.org |

| Functionalized Azetidine | Fused, Bridged, and Spirocyclic Systems | Ring-closing metathesis, intramolecular cyclization | researchgate.net |

| Azetine | Chiral 2,3-Disubstituted Azetidines | Copper-catalyzed asymmetric boryl allylation | researchgate.net |

Chiral azetidines are recognized as effective scaffolds for the development of ligands and organocatalysts used in asymmetric synthesis. rsc.orgnih.gov The rigid four-membered ring structure helps to create a well-defined chiral environment around a metal center, which is crucial for inducing high stereoselectivity in chemical reactions. While direct applications of this compound as a ligand are not extensively documented, the broader class of chiral azetidine-derived ligands has been successfully used in a variety of asymmetric transformations. rsc.org

These reactions include:

Friedel-Crafts alkylations

Henry (nitroaldol) reactions

Michael-type additions

Asymmetric alkylation and arylation of aldehydes rsc.org

For instance, chiral ligands synthesized from azetidine and (R)-BINOL have been employed in magnesium-catalyzed asymmetric reactions. rsc.org Another study reported the use of N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol as a highly effective catalyst for the asymmetric addition of organozinc reagents to aldehydes. rsc.org The success of these related structures underscores the potential of an enantiomerically pure form of this compound to serve as a valuable chiral ligand. The thiophene group could offer additional coordination sites (via the sulfur atom) or steric bulk to fine-tune the catalytic activity and enantioselectivity.

Scaffold Design in Drug Discovery Research (Focus on Design Principles and Methodologies)

The azetidine ring is a "privileged" scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties. researchgate.netpsu.edu Its incorporation can improve metabolic stability, aqueous solubility, and lipophilicity while increasing the three-dimensional character (Fsp³) of a molecule, a feature often correlated with higher clinical success rates. psu.edu The this compound motif combines this valuable core with a thiophene ring, a well-established pharmacophore and phenyl ring bioisostere. nih.gov

The design of novel therapeutics often relies on pharmacophore modeling and the principle of bioisosterism, where one functional group is replaced by another with similar properties to enhance potency or optimize pharmacokinetic profiles. The this compound scaffold offers multiple opportunities for such strategies.

Thiophene as a Phenyl Bioisostere: The thiophene ring is widely used in medicinal chemistry as a bioisosteric replacement for a phenyl ring. researchgate.netnih.govcambridgemedchemconsulting.com This substitution can improve metabolic stability by blocking sites of CYP-mediated oxidation, enhance binding affinity, and favorably modulate physicochemical properties. nih.govrsc.org The sulfur atom can also participate in hydrogen bonding, offering additional interactions with biological targets. nih.gov

Azetidine Ring as a Versatile Isostere: The azetidine core itself is a valuable element for bioisosteric replacement. The strained ring system is conformationally restricted and can serve as a non-classical isostere for various functional groups. For example, azetidin-3-ol has been investigated as a replacement for carboxylic acids, while 3-aminoazetidines can act as peptidomimetics by replacing amide carbonyls. nih.govnih.govresearchgate.net In the context of STAT3 inhibitors, replacing a proline-amide with an azetidine-carboxamide led to a new class of inhibitors with significantly improved, sub-micromolar potency. researchgate.net

| Scaffold Moiety | Can Function as a Bioisostere for: | Potential Advantages | Reference |

|---|---|---|---|

| Thiophene Ring | Phenyl Ring | Improved metabolic stability, altered electronics, potential for H-bonding | nih.govrsc.org |

| Azetidin-3-ol | Carboxylic Acid | Reduced acidity, improved cell permeability | nih.gov |

| Azetidine Core | gem-Dimethyl group, Carbonyl group | Increased polarity and Fsp³, improved solubility | nih.gov |

| Azetidine-carboxamide | Proline-amide | Enhanced binding potency and inhibitor efficacy | researchgate.net |

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind weakly to a target. researchgate.net These initial hits are then elaborated or linked to produce high-affinity ligands. The this compound molecule is an ideal candidate for an FBDD library due to its properties:

It adheres to the "Rule of Three," a general guideline for fragment properties (e.g., low molecular weight, limited number of hydrogen bond donors/acceptors).

It possesses a high degree of three-dimensionality (Fsp³) due to the non-planar azetidine ring, which allows for better exploration of protein binding pockets compared to flat aromatic compounds.

It contains multiple vectors for synthetic elaboration: the amine, the alcohol, and the thiophene ring, which can be functionalized to "grow" the fragment into a more potent lead compound. researchgate.net

A virtual fragment screening approach successfully identified the closely related 2-(thiophen-2-yl)acetic acid as a suitable platform for developing potent inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), highlighting the value of the thiophene moiety as a starting point in FBDD. cambridgemedchemconsulting.com The this compound fragment offers even greater 3D complexity, making it an attractive scaffold for modern FBDD campaigns.

Once a lead compound is identified, the lead optimization phase aims to refine its properties to produce a clinical candidate. This iterative process involves modifying the molecule to improve efficacy, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The azetidine scaffold is frequently used in this phase to address specific liabilities.

For example, in the development of MEK inhibitors, the introduction of a substituted azetidin-3-ol moiety led to the discovery of GDC-0973 (Cobimetinib), a compound with an improved metabolic and safety profile compared to its predecessor. acs.org Similarly, a lead optimization effort for H₁-antihistamines involved incorporating heteroatoms into a piperidine (B6355638) ring to reduce pKa and logP, thereby improving selectivity and CNS profiles. This principle of using heterocycles to fine-tune properties is directly applicable to the azetidine scaffold.

The azetidine ring in this compound provides a stable, rigid core that can be systematically modified. For instance, substituents can be added to the azetidine or thiophene rings to block metabolic hotspots, enhance target binding, or modulate solubility, demonstrating the scaffold's utility in the iterative cycle of design, synthesis, and testing that defines lead optimization. rsc.orgrsc.org

Exploration in Materials Science and Polymer Chemistry

The incorporation of heterocyclic compounds into polymers and functional materials is a well-established strategy to impart desirable electronic, optical, and physical properties. This compound is a promising candidate in this arena due to the combined characteristics of its constituent parts.

The strained four-membered ring of azetidine and its derivatives is susceptible to ring-opening polymerization, typically initiated by cationic species. This reactivity provides a pathway to novel polyamines with unique architectures. The polymerization of azetidines can proceed via a "living" polymerization mechanism, which allows for the synthesis of polymers with controlled molecular weights and low dispersity. researchgate.net

While direct polymerization studies of this compound are not extensively documented, the general principles of azetidine polymerization can be applied. The nitrogen atom of the azetidine ring can be protonated or alkylated to form an azetidinium ion, which is the active species in cationic ring-opening polymerization. The resulting polymer would feature a polyamine backbone with pendant thiophen-2-yl and hydroxyl groups.

The presence of the thiophene ring could influence the polymerization process and the properties of the resulting polymer. The thiophene moiety may affect the electronic properties of the polymer, potentially leading to materials with interesting conductive or semiconductive properties. Furthermore, the hydroxyl group offers a site for post-polymerization modification, allowing for the tuning of the polymer's solubility, functionality, and material properties.

The table below summarizes the potential polymerization characteristics of this compound based on the known reactivity of azetidine derivatives.

| Feature | Description | Potential Advantage |

| Polymerization Type | Cationic Ring-Opening Polymerization | Controlled polymerization, potential for block copolymers. |

| Monomer Reactivity | The strained azetidine ring is prone to opening. | Facile polymerization under specific conditions. |

| Resulting Polymer | Polyamine with pendant thiophen-2-yl and hydroxyl groups. | Introduction of electronic and functional properties into the polymer backbone. |

| Post-Polymerization Modification | The hydroxyl group can be further functionalized. | Tunable polymer properties for specific applications. |

This table is based on the general reactivity of azetidine derivatives and represents a theoretical framework for the polymerization of this compound.

Thiophene-based compounds are renowned for their applications in functional materials, particularly in the fields of organic electronics and fluorescence imaging. Thiophene oligomers and polymers can exhibit high charge carrier mobility and strong fluorescence, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and as fluorescent probes for biological systems. nih.gov

The incorporation of the this compound unit into larger molecular structures or polymers could lead to the development of novel functional materials.

Fluorescent Probes: Thiophene-based ligands have been successfully developed as fluorescent probes for the detection of various biomolecules, including protein aggregates associated with diseases like Alzheimer's. nih.govnih.gov The fluorescence properties of these probes are often sensitive to their local environment, allowing for the reporting of specific binding events. The this compound scaffold could be functionalized to create new fluorescent probes. The azetidine and hydroxyl groups provide handles for attaching targeting moieties or modulating the electronic properties of the thiophene fluorophore. For instance, analogues of N,N-dimethyladenine containing thieno-pyrimidine cores modified with 3-substituted azetidines have been shown to be visibly emissive fluorophores. nih.gov

Optoelectronics: The thiophene ring in this compound can be utilized to construct π-conjugated systems, which are the cornerstone of organic electronic materials. By linking multiple this compound units or by incorporating them into a polymer with a conjugated backbone, it may be possible to create new conductive or semiconductive materials. The azetidine-3-ol portion of the molecule could influence the solid-state packing and morphology of the material, which are critical factors for device performance.

The following table outlines the potential roles of this compound in the development of functional materials.

| Application Area | Role of this compound | Potential Outcome |

| Fluorescent Probes | Core scaffold for building new fluorescent molecules. The thiophene acts as the fluorophore, and the azetidine-ol provides sites for functionalization. | Development of novel sensors for biological imaging or chemical detection. |

| Optoelectronics | Building block for π-conjugated polymers or small molecules. The thiophene contributes to the electronic properties, while the azetidine-ol can influence morphology. | Creation of new materials for applications in OLEDs, OPVs, and organic field-effect transistors (OFETs). |

This table illustrates the potential applications based on the known properties of thiophene-containing materials.

Application as Linkers in Chemical Biology Research (e.g., ADC, PROTAC Linkers)

While there is no direct report of this compound being used as a linker, the parent molecule, azetidin-3-ol, is utilized as a non-cleavable linker in the synthesis of ADCs and as a component in PROTAC linkers. The rigid and compact nature of the azetidine ring makes it an attractive scaffold for constructing linkers with well-defined spatial orientations.

The this compound building block offers several potential advantages for its use in advanced linker technologies:

Attachment Points: The secondary amine of the azetidine ring and the hydroxyl group provide two distinct points for covalent attachment to a payload (e.g., a cytotoxic drug in an ADC or a ligand for an E3 ubiquitin ligase in a PROTAC) and a targeting moiety (e.g., an antibody or a protein-binding ligand).

Structural Rigidity: The four-membered azetidine ring imparts a degree of rigidity to the linker, which can be advantageous for controlling the distance and orientation between the two connected functional ends of the molecule.

Thiophene Handle: The thiophene ring provides an additional site for functionalization. The chemistry of thiophene is well-established, allowing for the introduction of other groups through reactions such as electrophilic substitution or metal-catalyzed cross-coupling. This could be used to attach imaging agents, solubility enhancers, or other modulating groups.

The table below details the potential of this compound as a linker in chemical biology.

| Application | Role of this compound | Key Features |

| ADC Linkers | As a non-cleavable linker connecting an antibody to a cytotoxic payload. | Provides a stable connection, with the thiophene offering a site for further modification. |

| PROTAC Linkers | As a rigid scaffold to connect a target protein binder and an E3 ligase ligand. | The defined geometry of the azetidine ring can help to optimize the ternary complex formation required for proteasomal degradation. |

This table highlights the hypothetical applications based on the known use of azetidin-3-ol in linker technology and the functional group handles present in this compound.

Advanced Analytical Techniques for Research on 3 Thiophen 2 Yl Azetidin 3 Ol

Chiral Chromatography for Enantiomeric Purity Assessment

The presence of a stereocenter in 3-(Thiophen-2-yl)azetidin-3-ol means it exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, assessing the enantiomeric purity of a sample is critical. scirp.org Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, enabling the separation and quantification of individual enantiomers. scirp.orgnih.gov

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. sigmaaldrich.commdpi.com For a compound like this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® series), would be a primary choice for method development. scirp.orgresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which differ in stability. sigmaaldrich.com The differential interactions, which can include hydrogen bonds, π-π interactions, and steric hindrance, cause one enantiomer to be retained longer on the column, thus allowing for their separation. sigmaaldrich.com

Method development involves optimizing the mobile phase composition—typically a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol (B130326) or ethanol—to achieve baseline resolution between the enantiomeric peaks. scirp.orgresearchgate.net The resolution factor (Rs) is a critical parameter, with a value greater than 1.5 indicating a complete separation.

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Purity of this compound

| Parameter | Value/Condition |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 235 nm |

| Column Temperature | 25 °C |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 2.0 |

| Enantiomeric Excess (% ee) | Calculated from peak areas |

This table is for illustrative purposes and represents a typical method that could be developed for this analysis.

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of this compound. Unlike standard mass spectrometry, HRMS instruments (e.g., Orbitrap or Time-of-Flight (TOF) analyzers) measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to within 5 parts per million (ppm).

This precision allows for the calculation of a unique elemental formula from the measured accurate mass. For this compound (C₇H₉NOS), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions, providing unequivocal confirmation of its identity.

Furthermore, tandem mass spectrometry (MS/MS) experiments on an HRMS platform are used for structural elucidation. The molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed with high accuracy. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures. For instance, characteristic losses of H₂O, the thiophene (B33073) ring, or cleavage of the azetidine (B1206935) ring would be observed, and the accurate mass measurement of these fragments helps to piece together the molecular structure, confirming the connectivity of the thiophene and azetidine rings.

Table 2: Representative HRMS (ESI+) Data for this compound

| Ion | Calculated m/z (C₇H₉NOS) | Observed m/z | Mass Error (ppm) | Proposed Fragment |

| [M+H]⁺ | 156.0478 | 156.0476 | -1.3 | Molecular Ion |

| [M+H-H₂O]⁺ | 138.0372 | 138.0371 | -0.7 | Loss of water |

| [C₄H₃S]⁺ | 83.0001 | 82.9999 | -2.4 | Thienyl cation |

This table is for illustrative purposes and shows the type of data obtained from an HRMS analysis.

Hyphenated Techniques (e.g., LC-NMR, GC-MS) for Complex Mixture Analysis

In many research and development scenarios, this compound may be present in a complex mixture, such as a crude reaction output or a metabolic sample. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are essential for analyzing such samples. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS provides excellent separation and identification. chemijournal.com The sample is vaporized and separated based on boiling point and polarity on a GC column. The separated components then enter the mass spectrometer, which generates a mass spectrum for each, allowing for their identification by comparing the spectra to libraries or through interpretation. chemijournal.comresearchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is a powerful, albeit less common, technique that provides detailed structural information on components of a liquid mixture without the need for prior isolation. rjpn.org The HPLC system separates the mixture, and the eluent flows directly into an NMR spectrometer. chemijournal.com This allows for the acquisition of complete NMR spectra (e.g., ¹H, ¹³C) for each separated peak, including this compound and any related impurities or byproducts. This is particularly useful for unambiguously identifying unknown impurities in a synthetic batch. rjpn.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used hyphenated technique for this type of analysis. nih.govresearchgate.net It combines the versatile separation capabilities of HPLC for non-volatile compounds with the sensitivity and specificity of mass spectrometry. chemijournal.com An LC-MS system can rapidly quantify the amount of this compound in a mixture and simultaneously provide mass data on co-eluting impurities, making it a cornerstone for reaction monitoring and purity testing. nih.gov

Table 3: Comparison of Hyphenated Techniques for Analysis

| Technique | Separation Principle | Identification Principle | Key Application for this compound |

| GC-MS | Volatility / Polarity | Mass Spectrum (Fragmentation) | Analysis of volatile derivatives; impurity profiling. chemijournal.com |

| LC-NMR | Polarity / Affinity | NMR Spectroscopy | Unambiguous structural elucidation of impurities in mixtures. rjpn.org |

| LC-MS | Polarity / Affinity | Molecular Weight & Fragmentation | Routine purity analysis, reaction monitoring, and quantification. nih.gov |

Microcalorimetry for Reaction Thermodynamics and Intermolecular Binding Studies

Microcalorimetry, particularly Isothermal Titration Calorimetry (ITC), is a powerful biophysical technique used to study the thermodynamics of binding events and chemical reactions in solution. researchgate.net It directly measures the heat released or absorbed during a process, providing a complete thermodynamic profile of the interaction. nih.govmdpi.com

In the context of this compound, ITC could be employed to study its interaction with a biological target, such as a protein or enzyme. In a typical ITC experiment, a solution of the compound is titrated into a solution of the target molecule in the calorimeter's sample cell. mdpi.com Each injection triggers a heat change that is precisely measured.

The resulting data can be analyzed to determine several key thermodynamic parameters:

Binding Affinity (Kₐ): The strength of the interaction.

Stoichiometry (n): The ratio in which the molecules bind.

Enthalpy Change (ΔH): The heat released or absorbed due to the formation of binding interactions (e.g., hydrogen bonds, van der Waals forces). nih.gov

Entropy Change (ΔS): The change in the system's disorder, often related to hydrophobic interactions and conformational changes upon binding. nih.gov

This information is crucial for understanding the driving forces behind the molecular recognition process, which is fundamental in fields like drug design and molecular biology. researchgate.net

Table 4: Hypothetical Thermodynamic Data from an ITC Experiment

| Parameter | Description | Illustrative Value |

| Binding Affinity (Kₐ) | Strength of the binding interaction | 5.0 x 10⁵ M⁻¹ |

| Stoichiometry (n) | Molar ratio of ligand to target | 1.1 |

| Enthalpy Change (ΔH) | Heat change upon binding | -25.5 kJ/mol |

| Gibbs Free Energy (ΔG) | Overall spontaneity of binding | -32.5 kJ/mol |

| Entropy Change (TΔS) | Change in disorder upon binding | +7.0 kJ/mol |